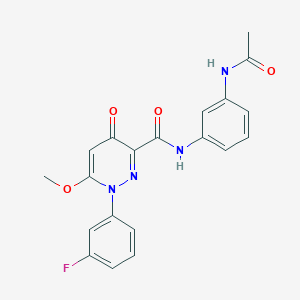
N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C20H17FN4O4 and its molecular weight is 396.378. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxo-1,4-dihydropyridazine-3-carboxamide is a synthetic compound with potential pharmacological applications. Its molecular formula is C20H17FN4O4 and it has a molecular weight of 396.4 g/mol. This compound belongs to the class of dihydropyridazine derivatives, which have been explored for various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of dihydropyridazine derivatives, including this compound. In vitro evaluations have demonstrated significant antibacterial activity against various pathogens. For instance, compounds similar to this compound have shown minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties .
Anticancer Properties
The compound's structural features suggest potential activity against cancer cells. Dihydropyridazine derivatives are being researched for their ability to inhibit protein kinases involved in cancer cell proliferation. Specifically, studies have indicated that these compounds can modulate enzymatic activities linked to tumor growth and metastasis .
The biological activity of this compound may involve:
- Inhibition of DNA Gyrase : Similar derivatives have shown IC50 values between 12.27 and 31.64 μM against DNA gyrase, an essential enzyme for bacterial DNA replication .
- Antibiofilm Formation : The compound has demonstrated significant potential in inhibiting biofilm formation, which is crucial in treating chronic infections caused by biofilm-forming bacteria .
Toxicity Profile
Toxicity assessments reveal that this compound exhibits low hemolytic activity (ranging from 3.23% to 15.22% lysis), suggesting a favorable safety profile compared to standard cytotoxic agents .
Research Findings and Case Studies
A review of recent literature indicates a growing interest in the biological applications of dihydropyridazine derivatives:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antimicrobial activity against Gram-positive bacteria with MIC values < 0.5 μg/mL. |
| Study B | Showed anticancer effects in vitro with reduced cell viability in various cancer cell lines at concentrations > 10 μM. |
| Study C | Evaluated the hemolytic activity and cytotoxicity, confirming low toxicity profiles suitable for further development. |
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-1-(3-fluorophenyl)-6-methoxy-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O4/c1-12(26)22-14-6-4-7-15(10-14)23-20(28)19-17(27)11-18(29-2)25(24-19)16-8-3-5-13(21)9-16/h3-11H,1-2H3,(H,22,26)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELOWKWAGSSRIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=NN(C(=CC2=O)OC)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













